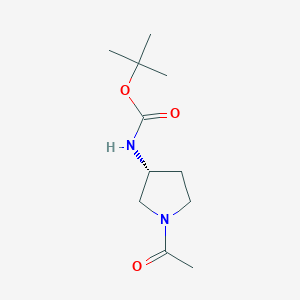

(R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

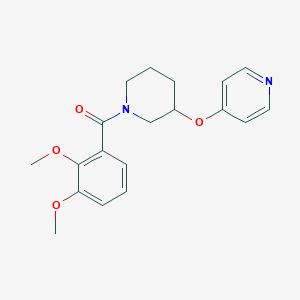

- ®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is a chemical compound with the following properties:

- CAS Number : 1257046-87-9

- Molecular Formula : C11H20N2O3

- Molecular Weight : 228.29 g/mol

- IUPAC Name : tert-butyl (3R)-1-acetyl-3-pyrrolidinylcarbamate

- Physical Form : Solid or liquid

- Storage : Sealed in dry conditions at 2-8°C

- Purity : 97%

Synthesis Analysis

- Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.

Molecular Structure Analysis

- The molecular formula indicates that it contains a pyrrolidine ring and a carbamate group.

Chemical Reactions Analysis

- No specific reactions were mentioned in the available information.

Physical And Chemical Properties Analysis

- Boiling Point : Not specified

- InChI Key : LCOCMEGQRKOYAP-SECBINFHSA-N

科学的研究の応用

Chemical Synthesis and Material Science

A study explored the synthesis and characterization of various Ru complexes for water oxidation, demonstrating the broad applicability of carbamate derivatives in catalysis and material science. The research highlighted how modifications in ligand structures, including those similar to (R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, could influence the electronic and redox properties of metal complexes, thus affecting their catalytic efficiency in oxygen evolution reactions (Zong & Thummel, 2005).

Organic Process Development

The process development for the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, related to (R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, was described, emphasizing the scalability of cyclopropanation reactions. This work underlines the importance of carbamate intermediates in the pharmaceutical industry, showcasing their role in the manufacture of inhibitors targeting lymphocyte function-associated antigen 1 (Li et al., 2012).

Crystallography and Molecular Structure

Research on tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate provided insights into hydrogen bonding interactions and the molecular orientation of carbamate derivatives. The study detailed the crystalline structure, emphasizing the significance of carbamate and amide orientation in influencing molecular dipoles and stacking behavior, which is crucial for designing materials with specific electronic properties (Baillargeon, Lussier, & Dory, 2014).

Antimicrobial Research

Another study focused on the synthesis and biological activity of VRC3375, a peptide deformylase inhibitor, demonstrating how carbamate derivatives can be integral to developing new antibacterial agents. This research highlighted the structure-activity relationship of carbamate analogues, revealing their potential to combat bacterial resistance with minimal toxicity (Jain et al., 2003).

Crystal Structure Analysis

The synthesis and crystal structure analysis of tert-butyl N-acetylcarbamate, akin to (R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, was investigated, showcasing the use of green chemistry principles. The study provided a comprehensive view of the molecule's dimer formation and intermolecular hydrogen bonding, contributing to the understanding of solid-state chemistry and the design of molecular assemblies (Dawa El Mestehdi et al., 2022).

Safety And Hazards

- Signal Word: Warning

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

- Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362

将来の方向性

- Further research is needed to explore its potential applications and biological activity.

Please note that the information provided here is based on available data, and additional research may be required for a more comprehensive analysis. If you need further details, consider consulting scientific literature or experts in the field. 🌟

特性

IUPAC Name |

tert-butyl N-[(3R)-1-acetylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCMEGQRKOYAP-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)

![N-(3,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2728333.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)